1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide
Overview
Description
1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide is an ionic liquid known for its unique properties such as non-volatility, high thermal stability, and high ionic conductivity. It is commonly used in the fabrication of lithium-ion batteries, where it serves as an electrolytic material .
Mechanism of Action
Target of Action
The primary target of [Bmpip][NTf2] is the electrochemical energy storage system , specifically ionic liquid dual-ion batteries and dual-graphite batteries . These batteries rely on the movement of ions for the storage and release of energy.
Mode of Action
[Bmpip][NTf2] is an ionic liquid composed of 1-butyl-1-methylimidazolium cation and bis(trifluoromethylsulfonyl)imide anion . As an electrolyte in batteries, it facilitates the movement of ions between the anode and cathode during the charge and discharge cycles . This ionic movement is crucial for the functioning of the battery.
Biochemical Pathways
In the context of its application in batteries, [Bmpip][NTf2] does not directly interact with biochemical pathways. Instead, it influences the electrochemical pathways within the battery system. The ion movement facilitated by [Bmpip][NTf2] is a key part of the charge and discharge cycles in the battery .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in the context of [Bmpip][NTf2], we can consider its analogous properties in a battery system.
- Absorption/Distribution : [Bmpip][NTf2] is distributed throughout the electrolyte in the battery, where it facilitates ion movement .
- Metabolism : In a battery, [Bmpip][NTf2] does not undergo metabolism in the biological sense, but it participates in the electrochemical reactions during the battery’s charge and discharge cycles .
Result of Action
The primary result of [Bmpip][NTf2]'s action in a battery is the facilitation of ion movement, which enables the battery to store and release energy . This ionic movement is crucial for the functioning of the battery, and [Bmpip][NTf2] plays a key role in enabling this process.
Action Environment
The action of [Bmpip][NTf2] can be influenced by various environmental factors. For instance, temperature can affect the viscosity of the ionic liquid and thus influence the speed of ion movement . Additionally, the electrochemical stability of [Bmpip][NTf2] can be affected by the presence of water or other impurities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-butyl-1-methylpiperidine with bis(trifluoromethylsulfonyl)imide. The reaction is carried out under controlled conditions to ensure high purity and yield. The product is then purified through various techniques such as distillation and recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the piperidinium cation.
Redox Reactions: The compound can undergo redox reactions, particularly in electrochemical applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as halides and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Redox Reactions: These reactions often involve the use of electrochemical cells and specific electrodes to facilitate the redox process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted piperidinium derivatives .
Scientific Research Applications
1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
- N-Butyl-N-methylpiperidinium bis(trifluoromethanesulfonyl)imide
Comparison: Compared to similar compounds, 1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide offers unique advantages such as higher thermal stability and ionic conductivity. These properties make it particularly suitable for high-performance applications in energy storage and electrochemical devices .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-butyl-1-methylpiperidin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N.C2F6NO4S2/c1-3-4-8-11(2)9-6-5-7-10-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-10H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMWZUAOSLBMEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22F6N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049338 | |
Record name | 1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623580-02-9 | |
Record name | 1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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